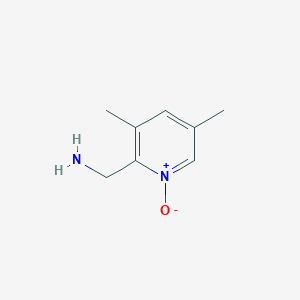
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the second position and two methyl groups at the third and fifth positions of the pyridine ring, along with an oxide group at the first position. It is a colorless solid that is soluble in water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonia, followed by oxidation using hydrogen peroxide or a similar oxidizing agent. The reaction conditions typically include moderate temperatures and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced forms of the compound.
科学的研究の応用
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-Aminopyridine: Lacks the methyl groups and oxide group, resulting in different chemical properties and reactivity.
3,5-Dimethylpyridine: Lacks the aminomethyl and oxide groups, leading to distinct applications and reactivity.
Pyridine N-oxide: Lacks the aminomethyl and methyl groups, with different chemical behavior and uses.
Uniqueness
2-(Aminomethyl)-3,5-dimethylpyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl and oxide groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4,9H2,1-2H3 |
InChIキー |
NFSIEBXDKVZGFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C([N+](=C1)[O-])CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
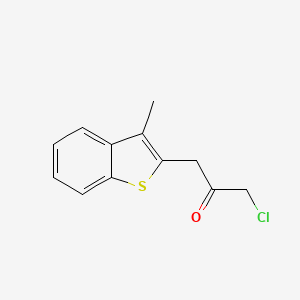

![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
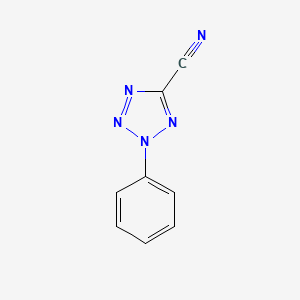
![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)

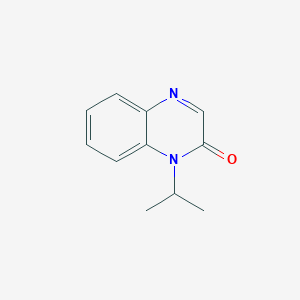

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
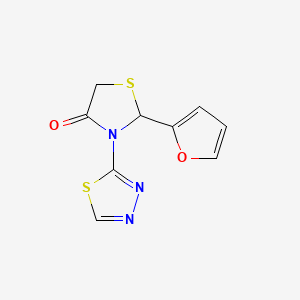

![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
